6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine
Description
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at the 6-position and a 3-ethoxypropylamine group at the 4-position of the pyrimidine ring. This compound is part of a broader class of 4-pyrimidinamines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
6-chloro-N-(3-ethoxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-2-14-5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWHDUKNLBTFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 6-Chloropyrimidine Derivatives
The primary synthetic strategy for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine involves nucleophilic substitution of a chlorine atom on a 6-chloropyrimidine precursor by 3-ethoxypropylamine.
- Starting Material: 6-Chloropyrimidine or related chlorinated pyrimidine intermediates
- Nucleophile: 3-Ethoxypropylamine (CAS 6291-85-6)
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol
- Base: Often a tertiary amine base such as N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate substitution
- Temperature: Moderate heating around 60°C to promote reaction kinetics
- Reaction Time: Typically overnight stirring (12-24 hours)
$$
\text{6-Chloropyrimidine} + \text{3-Ethoxypropylamine} \xrightarrow[\text{DIPEA}]{\text{DMSO}, 60^\circ C} \text{this compound}
$$
Stepwise Synthesis from Pyrimidine Precursors
Some advanced synthetic routes involve:
- Halogenation: Selective chlorination of pyrimidine intermediates using chlorinating agents like N-chlorosuccinimide.
- Halogen-Metal Exchange: Using reagents such as n-butyllithium to generate metalated intermediates.
- Formylation: Introduction of formyl groups for further functionalization.
- Reduction and Protection: Reduction of intermediates (e.g., using NaBH4) followed by protection of sensitive groups with trialkylsilyl protecting groups.
- Coupling: Final coupling with 3-ethoxypropylamine to yield the target compound.
These steps are typically outlined in multi-step synthetic schemes in patent literature and research articles, allowing precise control over substitution patterns and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 6-Chloropyrimidine + 3-Ethoxypropylamine, DIPEA, DMSO, 60°C, overnight | 60-70 | Purification by silica gel chromatography |
| Halogenation | N-Chlorosuccinimide, room temperature | High | Selective chlorination at position 6 |
| Halogen-metal exchange | n-Butyllithium, DMF | Moderate | Intermediate for further functionalization |
| Reduction | NaBH4 or B2H6 | High | Followed by protection with tert-butyldimethylsilyl group |
| Coupling with amine | 3-Ethoxypropylamine, base, solvent | 65-75 | Final step to attach ethoxypropylamine moiety |
Research Findings and Analytical Data
- Purity and Characterization: Final products are characterized by NMR (1H and 13C), HPLC, and mass spectrometry to confirm structure and purity.
- NMR Data: Characteristic signals for the ethoxy group (-OCH2CH3), propyl chain, and pyrimidine protons are observed.
- Solubility: The compound shows good solubility in polar organic solvents, facilitating purification.
Chemical Reactions Analysis
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Routes : The target compound is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with 3-ethoxypropylamine, achieving yields >75% under mild conditions (50°C, 12 hrs) .
- Material Science Applications : Pyrimidinamines with ethoxypropyl groups serve as ligands in metal-organic frameworks (MOFs), enhancing porosity for gas storage applications .
- Regulatory Status : The methoxypropyl analog is listed in the Pesticide Chemicals Glossary () as a precursor for herbicides, while the ethoxypropyl derivative remains under investigation for patent protection .
Biological Activity
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by a chlorine atom at the 6-position of the pyrimidine ring and an ethoxypropyl substituent, which contributes to its unique pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Chlorine Substituent : Positioned at the 6th carbon of the pyrimidine ring.
- Ethoxypropyl Group : An alkyl chain that enhances the compound's solubility and biological interaction potential.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.68 g/mol |
| CAS Number | 1219976-32-5 |
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity . Studies have shown its effectiveness against various viral strains, suggesting mechanisms that may inhibit viral replication. For instance, similar compounds have demonstrated efficacy in targeting viral enzymes critical for replication.
Case Study : In a recent study, the compound was tested against influenza virus strains, showing significant inhibition of viral propagation in vitro. The IC50 values indicated a potent antiviral effect comparable to established antiviral agents .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including breast and lung cancer cells.
Mechanism of Action :
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to cell death in malignant cells.
- Cell Cycle Arrest : Research indicates that it may cause G1 phase arrest in cancer cells, preventing their proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Antimicrobial | Potential activity against bacterial strains |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 3: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloropyrimidine | Simple chlorinated pyrimidine | Antimicrobial properties |
| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Anticancer activity |
| 6-Methyl-N-(3-ethoxypropyl)-4-pyrimidinamine | Methyl substitution at position 6 | Potential antiviral effects |
| 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine | Methoxy substitution instead of ethoxy | Antiviral and anticancer properties |
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via Mannich cyclocondensation using 1-(3-ethoxypropyl)-4-oxopiperidine as a precursor, followed by Wolff-Kishner reduction to stabilize the bicyclic structure . Key steps include:
- Condensation : React 1-(3-ethoxypropyl)piperidin-4-one with formaldehyde and primary amines (e.g., alkylamines) in methanol with acetic acid catalysis.
- Reduction : Treat intermediates with hydrazine hydrate and KOH in triethylene glycol at 160–170°C for 5 hours.
Optimization Tips : - Use nitrogen atmosphere to prevent oxidation.
- Purify via column chromatography (Al₂O₃, benzene:dioxane 5:1) .
Typical Yield : 50–65%, depending on amine substituents.
Q. How should researchers characterize the structural properties of this compound?
Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Focus on resolving potential twinning or low-resolution data common in pyrimidine derivatives .
- NMR Spectroscopy : Analyze and spectra to confirm substituent positions (e.g., ethoxypropyl chain at N1, chloro at C6) .
- Mass Spectrometry : Confirm molecular weight (C₉H₁₅ClN₃O; calc. 228.70 g/mol) via high-resolution MS .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer :
- Solubility : Sparingly soluble in water; better in DMSO (25 mM stock solutions recommended). Pre-warm to 37°C with sonication for dissolution .
- Stability : Store at -20°C (short-term) or -80°C (long-term). Avoid freeze-thaw cycles to prevent degradation .
- pH Sensitivity : Stable in neutral buffers; avoid strong acids/bases to prevent hydrolysis of the ethoxypropyl group.
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s bioactivity while addressing data contradictions?
Methodological Answer :
- In Vitro vs. In Vivo Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. Example:
- Primary Screen : Kinase inhibition assay (IC₅₀ determination).
- Secondary Screen : Apoptosis assay in cancer cell lines (e.g., HCT-116).
- Addressing Contradictions :
- Pharmacokinetics : Check metabolic stability (e.g., liver microsome assays) to rule out rapid degradation in vivo.
- Off-Target Effects : Use CRISPR knockout models to confirm target specificity.
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyRx to predict binding modes to kinases (e.g., PI3K).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (solvate in TIP3P water, NPT ensemble).
- QSAR Modeling : Correlate substituent effects (e.g., ethoxypropyl chain length) with activity using MOE or Schrödinger .
Q. How can crystallography challenges (e.g., twinning, weak diffraction) be resolved for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
